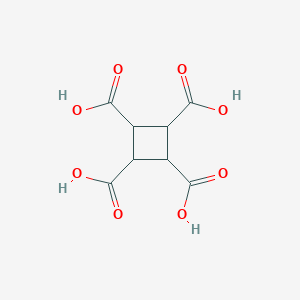

1,2,3,4-Cyclobutantetracarbonsäure

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of cyclobutane derivatives, including those related to 1,2,3,4-Cyclobutanetetracarboxylic acid, often involves enantiodivergent synthetic sequences and photochemical [2+2] cycloaddition reactions. For instance, derivatives of 2-aminocyclobutane-1-carboxylic acid have been prepared through enantiodivergent synthesis, showcasing the cyclobutane ring's role as a structure-promoting unit in both monomers and dimers (Izquierdo et al., 2005). Additionally, solid-state photochemical [2+2] cycloaddition reactions have been used for the stereoselective synthesis of cyclobutane derivatives, demonstrating the influence of anions in controlling the stereochemistry of the resulting compounds (Kole et al., 2010).

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives has been extensively studied, revealing the presence of strong intramolecular hydrogen bonds and cis-trans conformational equilibria. For instance, the structural study of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate highlighted a slightly distorted square-planar arrangement of the cyclobutane ring, stabilized by hydrogen bonds and van der Waals interactions (Shabir et al., 2020).

Chemical Reactions and Properties

Cyclobutane derivatives undergo various chemical reactions, including ring opening, Hofmann rearrangement, and isomerization. The synthesis and structural analysis of compounds like 2-aminocyclobutane-1-carboxylic acid and its hydroxy derivatives highlight the versatility of cyclobutane derivatives in chemical synthesis (Chang et al., 2018).

Wissenschaftliche Forschungsanwendungen

Synthese von Kobalt(II)-Komplexen

1,2,3,4-Cyclobutantetracarbonsäure kann unter hydrothermalen Bedingungen Kobalt(II)-Komplexe bilden . Die Kristallstruktur dieser Komplexe wurde mit Hilfe von Synchrotronstrahlung und Neutronenpulverdiffraktometrie untersucht . Diese Anwendung ist von Bedeutung im Bereich der anorganischen Chemie, wo solche Komplexe für verschiedene Zwecke verwendet werden können, darunter Katalyse und Materialwissenschaften .

Abdeckligand bei der Herstellung von Goldkolloiden

Diese Verbindung wurde als Abdeckligand bei der Herstellung von Goldkolloiden eingesetzt . Goldkolloide haben zahlreiche Anwendungen in Bereichen wie Elektronik, Katalyse und Medizin. Die Verwendung von this compound als Abdeckligand kann die Größe, Form und Stabilität der Goldkolloide beeinflussen und damit ihre Eigenschaften und potenziellen Anwendungen beeinflussen .

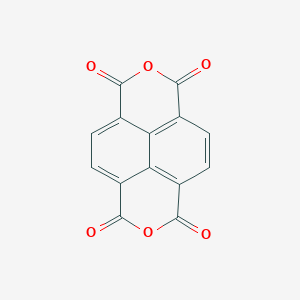

Kontinuierliche Mikrostromsynthese

This compound wurde bei der kontinuierlichen Mikrostromsynthese von Dimethyl-substituierten Cyclobutantetracarbonsäure-Dianhydriden verwendet . Dieser Prozess beinhaltet die Photodimerisierung in Photomikroreaktoren . Die Kombination von kontinuierlichen Mikrostromreaktoren und Photoreaktionen ist ein wichtiges Forschungsgebiet in der Strömungschemie .

Herstellung von Polyimidfilmen

Das Dimethyl-substituierte Cyclobutantetracarbonsäure-Dianhydrid (DM-CBDA), das durch Photodimerisierung in Photomikroreaktoren hergestellt wird, wurde bei der Herstellung von Polyimidfilmen eingesetzt . Diese Filme sind farblos und transparent, mit guten thermischen und mechanischen Eigenschaften

Wirkmechanismus

Target of Action

1,2,3,4-Cyclobutanetetracarboxylic acid primarily targets metal ions, particularly cobalt (II) ions . The compound forms a complex with these ions under hydrothermal conditions . This interaction plays a crucial role in the compound’s function and its applications in various fields.

Mode of Action

The compound interacts with its targets by forming a complex. Specifically, it acts as a capping ligand in the preparation of gold colloids . This interaction results in changes to the structure of the targeted ions, influencing their properties and behaviors .

Biochemical Pathways

It’s known that the compound can form complexes with alkali metal ions . These complexes have been synthesized and crystallographically characterized, indicating that the compound may influence the properties and behaviors of these ions .

Pharmacokinetics

It’s soluble in methanol , which suggests that it may have good bioavailability when administered in suitable formulations.

Result of Action

The molecular and cellular effects of 1,2,3,4-Cyclobutanetetracarboxylic acid’s action largely depend on its role as a capping ligand in the preparation of gold colloids . The formation of these colloids can influence the properties of the targeted ions, potentially leading to changes at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of 1,2,3,4-Cyclobutanetetracarboxylic acid can be influenced by various environmental factors. For instance, the compound forms a complex with cobalt (II) ions under hydrothermal conditions . This suggests that temperature and pressure may play a role in its function. Additionally, the compound’s solubility in methanol indicates that the presence of certain solvents can also affect its action and stability.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

cyclobutane-1,2,3,4-tetracarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O8/c9-5(10)1-2(6(11)12)4(8(15)16)3(1)7(13)14/h1-4H,(H,9,10)(H,11,12)(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURBACXRQKTCKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20967681 | |

| Record name | Cyclobutane-1,2,3,4-tetracarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53159-92-5, 720-21-8 | |

| Record name | NSC 131453 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053159925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 53159-92-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC102999 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclobutane-1,2,3,4-tetracarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-Cyclobutanetetracarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

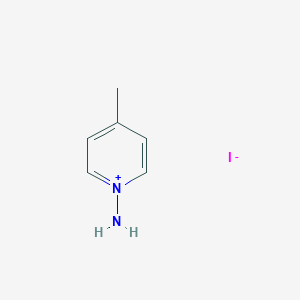

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(E)-(4-Benzhydrylpiperazin-1-yl)iminomethyl]-N,N-diethylaniline](/img/structure/B31484.png)

![8-Hydroxybenzo[a]pyrene](/img/structure/B31493.png)

![(Z)-5-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid](/img/structure/B31494.png)